N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a novel chemical compound with potential applications in various fields of science. This compound is characterized by the presence of chlorophenyl, methylimidazolyl, fluorophenyl, and oxazole carboxamide groups, which impart unique properties to it.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c1-13-18(19(27-30-13)14-5-9-17(24)10-6-14)22(29)26-20(21-25-11-12-28(21)2)15-3-7-16(23)8-4-15/h3-12,20H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFBHZIIFMBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)NC(C3=CC=C(C=C3)Cl)C4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps. One of the key routes includes the condensation of 4-chlorobenzaldehyde with 1-methylimidazole to form an intermediate. This intermediate is then subjected to a reaction with 4-fluorophenylacetic acid and 5-methyl-1,2-oxazole-4-carboxylic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The use of catalysts and optimizing reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxides.
Reduction: : Producing reduced forms of the original compound.
Substitution: : Where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents like halogens and strong acids/bases are often used.
Major Products Formed
Depending on the reaction type, major products can include various substituted derivatives, oxidized forms, and reduced forms of the original compound.
Scientific Research Applications
N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a broad range of applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biological probe due to its unique structural features.
Medicine: : Investigated for its potential therapeutic properties, particularly in the treatment of specific diseases.
Industry: : Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The pathways involved include modulation of enzymatic activity and binding to specific receptor sites, influencing biological responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds with similar structures include:
4-Chlorophenyl derivatives
1-Methylimidazole derivatives
4-Fluorophenyl derivatives
Unique Features
The uniqueness of N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its combined functional groups, which provide distinct chemical and biological properties not commonly found in other compounds.
This compound represents a fascinating intersection of synthetic chemistry and potential real-world applications, showcasing the innovative strides being made in the field
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
